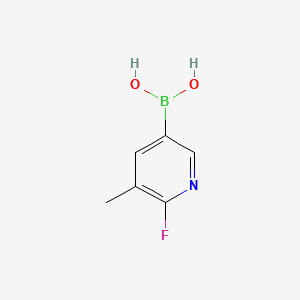

2-Fluoro-3-methylpyridine-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(6-fluoro-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWIMBMPJGQNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590383 | |

| Record name | (6-Fluoro-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904326-92-7 | |

| Record name | (6-Fluoro-5-methylpyridin-3-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904326-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Fluoro-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methylpyridine-5-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-3-methylpyridine-5-boronic acid chemical properties

An In-depth Technical Guide on 2-Fluoro-3-methylpyridine-5-boronic acid

Introduction

This compound is a heterocyclic organoboron compound that serves as a crucial building block in modern organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and a boronic acid group on the pyridine ring, make it a valuable reagent in the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Core Chemical and Physical Properties

This compound is typically a solid at room temperature.[1] The presence of the electron-withdrawing fluorine atom can influence the acidity of the boronic acid group.[2] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BFNO₂ | [1][3] |

| Molecular Weight | 154.93 g/mol | [1] |

| CAS Number | 904326-92-7 | [1][4][5] |

| Physical Form | Solid | [1] |

| InChI Key | XCWIMBMPJGQNHG-UHFFFAOYSA-N | [1] |

| SMILES String | Cc1cc(cnc1F)B(O)O | [1] |

| Purity (Typical) | >95% | [3] |

Reactivity and Applications in Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common motifs in pharmaceuticals and agrochemicals.[6][7][8]

Boronic acids are considered bioisosteres of carboxylic acids and are valued for their versatile reactivity, stability, and low toxicity.[9] The resulting boric acid from the reaction is considered a "green compound" that can be eliminated by the body.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura coupling, this compound reacts with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a new C-C bond. The fluorine and methyl groups on the pyridine ring can modulate the electronic properties and steric environment of the molecule, influencing reaction outcomes and the properties of the final product.

Challenges and Optimization

A significant challenge when working with heteroaryl boronic acids, including pyridine derivatives, is the undesired side reaction known as protodeboronation.[10] This process involves the cleavage of the C-B bond, which is replaced by a C-H bond, thereby deactivating the nucleophilic partner.[10] This degradation is often facilitated by aqueous bases.[10]

Strategies to mitigate protodeboronation include:

-

Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, which slowly releases the active boronic acid under reaction conditions.[10]

-

Anhydrous Conditions: Employing rigorously dried solvents and reagents to suppress water-mediated decomposition.[10]

-

Base Optimization: Using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong hydroxides.[10]

-

Ligand and Catalyst Selection: Utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and specialized precatalysts can promote rapid catalytic turnover, minimizing the time the unstable boronic acid is exposed to harsh conditions.[10]

Experimental Protocols

While a specific, validated protocol for this compound is not detailed in the provided search results, a general experimental procedure for a Suzuki-Miyaura coupling involving a similar unstable heteroaryl boronic acid derivative (a pinacol ester) can be adapted.

General Protocol for Suzuki-Miyaura Coupling

This protocol is based on methodologies designed for challenging or unstable heteroaryl boronic acids.[8][10]

Reagents and Materials:

-

Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

-

This compound pinacol ester (1.2-1.5 equiv)

-

Anhydrous, Degassed Solvent (e.g., 1,4-dioxane, toluene)[8][10]

-

Schlenk flask or sealed vial

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (3.0 equiv).[10]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) for three cycles to ensure an oxygen-free environment.[8][10]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (5 mol%) followed by the anhydrous, degassed solvent via syringe.[10]

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[8][10]

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The GHS classification indicates it can cause serious eye damage (H318).[1] It is recommended to work in a well-ventilated area or a fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a specialized reagent with significant utility in the synthesis of complex heterocyclic compounds. Its value lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, a powerful tool for C-C bond formation in drug discovery and materials science.[6][15] While its handling requires careful consideration of its stability and potential for protodeboronation, optimized reaction conditions and the use of more stable derivatives can lead to high-yield synthesis of desired products. A thorough understanding of its properties and reactivity is essential for its effective application in research and development.

References

- 1. This compound AldrichCPR 904326-92-7 [sigmaaldrich.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. boronmolecular.com [boronmolecular.com]

- 4. This compound | 904326-92-7 [chemicalbook.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Fluoro-3-methylpyridine-5-boronic acid (CAS: 904326-92-7)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

2-Fluoro-3-methylpyridine-5-boronic acid is a heterocyclic organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its structure, incorporating a fluorine atom, a methyl group, and a boronic acid moiety on a pyridine ring, offers a unique combination of properties for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.

| Property | Value | Source(s) |

| CAS Number | 904326-92-7 | [1][2] |

| Molecular Formula | C₆H₇BFNO₂ | [1] |

| Molecular Weight | 154.93 g/mol | [1] |

| Appearance | Solid powder | - |

| SMILES | Cc1cc(cnc1F)B(O)O | [1] |

| InChI Key | XCWIMBMPJGQNHG-UHFFFAOYSA-N | [1] |

Synthesis and Handling

The synthesis of this compound typically involves a multi-step process, beginning with a suitably substituted pyridine derivative. A common strategy is the borylation of a halogenated precursor via a lithium-halogen exchange reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established procedures for the synthesis of similar pyridine boronic acids.

Step 1: Synthesis of 5-Bromo-2-fluoro-3-methylpyridine (Precursor)

The synthesis of the brominated precursor is a critical first step. While multiple routes exist, a common approach involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction or direct bromination of a suitable pyridine derivative.

Step 2: Borylation via Lithium-Halogen Exchange

-

Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-2-fluoro-3-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (1 M).

-

Workup: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are prevalent in many pharmaceutical agents. The fluorine substituent can enhance the metabolic stability and binding affinity of the final products.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide using microwave irradiation to accelerate the reaction.[3]

-

Reagent Preparation: In a microwave synthesis vial equipped with a stir bar, combine this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[3]

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[3]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by TLC or LC-MS.[3]

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are important pharmacophores in modern drug discovery. The boronic acid moiety can form reversible covalent bonds with the active sites of enzymes, particularly serine proteases, making them effective enzyme inhibitors.[4][5] The incorporation of a fluorinated pyridine scaffold, as in this compound, allows for the modulation of physicochemical properties to enhance drug-like characteristics.

The general workflow for utilizing this compound in a drug discovery program involves its use as a key building block in the synthesis of a library of candidate compounds. These compounds are then screened for biological activity against a specific target.

Caption: Role of this compound in a drug discovery pipeline.

References

- 1. This compound AldrichCPR 904326-92-7 [sigmaaldrich.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-3-methylpyridine-5-boronic acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methylpyridine-5-boronic acid is a fluorinated heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining the reactivity of a boronic acid with the electronic properties of a fluorinated pyridine ring, make it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential as a scaffold for kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

This compound (IUPAC name: (2-Fluoro-3-methylpyridin-5-yl)boronic acid) is a white to off-white solid. Its molecular structure consists of a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and a boronic acid group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 904326-92-7 | [1][2][3][4][5] |

| Molecular Formula | C₆H₇BFNO₂ | [3][5] |

| Molecular Weight | 154.93 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95-98% | [5] |

A detailed analysis of the molecular geometry, vibrational frequencies, and chemical shifts has been performed using a combination of experimental techniques and theoretical calculations.

Spectroscopic Data

The structural characterization of this compound has been extensively studied using various spectroscopic methods.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Peaks / Shifts |

| ¹H NMR | Chemical shifts are typically observed for the pyridine ring protons and the methyl group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the methyl group are observed. |

| FT-IR | Characteristic vibrational bands for O-H, C-H, C=N, C=C, B-O, and C-F bonds are present. |

| Raman | Complementary vibrational modes to FT-IR are observed. |

Note: Specific chemical shifts and vibrational frequencies can be found in the referenced literature and may vary slightly depending on the solvent and experimental conditions.

Crystallographic Data

Single-crystal X-ray diffraction (XRD) studies have provided precise information on the bond lengths, bond angles, and crystal packing of this compound. This data is crucial for understanding its intermolecular interactions and for computational modeling studies.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from a halogenated precursor, such as 5-bromo-2-fluoro-3-methylpyridine, via a lithium-halogen exchange followed by borylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of fluorinated pyridine boronic acids.

Materials:

-

5-Bromo-2-fluoro-3-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-bromo-2-fluoro-3-methylpyridine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile reagent with significant applications in both academic and industrial research, primarily driven by its utility in palladium-catalyzed cross-coupling reactions and as a scaffold for bioactive molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Role as a Kinase Inhibitor Scaffold

Fluorinated pyridines are prevalent in many kinase inhibitors due to the ability of the fluorine atom to form favorable interactions with the protein target and improve metabolic stability. While direct inhibition of a specific signaling pathway by this compound itself is not extensively documented, its structural motif is found in compounds designed as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway. The boronic acid moiety can also act as a pharmacophore, forming reversible covalent bonds with serine residues in the active sites of certain kinases.

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting components of this pathway are of significant therapeutic interest. The general structure of this compound provides a foundation for the synthesis of such inhibitors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined molecular structure and predictable reactivity in cross-coupling reactions make it an important tool for the construction of complex molecular architectures. The presence of the fluorinated pyridine motif suggests its potential as a scaffold for the development of targeted therapeutics, particularly kinase inhibitors. The data and protocols presented in this guide are intended to support further research and application of this compound in the advancement of science and medicine.

References

- 1. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer - Google Patents [patents.google.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. (2-Fluoro-3-methylpyridine-5-yl)boronic acid [oakwoodchemical.com]

- 4. This compound | 904326-92-7 [chemicalbook.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

Synthesis of 2-Fluoro-3-methylpyridine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-3-methylpyridine-5-boronic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a detailed synthetic protocol, presents relevant quantitative data, and includes key visualizations to facilitate understanding and replication of the methodology.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a boronic acid moiety on a pyridine ring, allows for diverse chemical modifications and makes it a sought-after component in the design of novel therapeutics. The synthesis of this compound is typically achieved through a halogen-metal exchange reaction followed by borylation of a suitable precursor.

Synthetic Pathway

The most common and efficient route for the synthesis of this compound involves a lithium-halogen exchange on a brominated pyridine derivative, followed by quenching with a borate ester and subsequent hydrolysis. The commercially available compound, 5-Bromo-2-fluoro-3-methylpyridine, serves as an ideal starting material for this transformation.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 5-Bromo-2-fluoro-3-methylpyridine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Bromo-2-fluoro-3-methylpyridine | ≥98% | Commercially Available |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |

| Triisopropyl borate | ≥98% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |

| Ethyl acetate | Reagent grade | Commercially Available |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO4) | Reagent grade | Commercially Available |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-Bromo-2-fluoro-3-methylpyridine (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

-

Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M aqueous hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 5-Bromo-2-fluoro-3-methylpyridine | C₆H₅BrFN | 190.01 | White to light yellow solid | 29312-98-9 |

| This compound | C₆H₇BFNO₂ | 154.94 | White to off-white solid | 904326-92-7[1] |

Table 2: Expected Yield and Purity

| Parameter | Value | Notes |

| Expected Yield | 60-75% | Based on analogous reactions in the literature. Actual yield may vary depending on reaction scale and purification method. |

| Purity | >95% | After purification. Purity to be confirmed by NMR and/or LC-MS analysis. |

Characterization Data

Detailed characterization of this compound has been reported in the scientific literature. Spectroscopic data from these studies can be used to confirm the identity and purity of the synthesized product.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR (DMSO-d₆) | Chemical shifts (δ, ppm): 2.3 (s, 3H, CH₃), 7.8 (d, 1H, Ar-H), 8.2 (s, 1H, Ar-H), 8.4 (s, 2H, B(OH)₂) | [2] |

| ¹³C NMR (DMSO-d₆) | Chemical shifts (δ, ppm): 14.1 (CH₃), 125.8, 139.9, 149.3, 151.2, 161.8 (Ar-C) | [2] |

| FT-IR (cm⁻¹) | 3200-3500 (O-H stretching), 1600-1400 (C=C and C=N stretching), 1300-1400 (B-O stretching) | [2] |

| Raman (cm⁻¹) | Vibrational modes corresponding to the pyridine ring and boronic acid group. | [2] |

| XRD | Single crystal X-ray diffraction data is available for detailed structural analysis. | [2] |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical flow from starting material procurement to the final characterization of the product.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By leveraging a well-established synthetic route and providing clear experimental procedures and data, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The successful synthesis of this key intermediate opens avenues for the creation of novel and potent therapeutic agents.

References

2-Fluoro-3-methylpyridine-5-boronic acid physical properties and appearance

An In-depth Technical Guide to 2-Fluoro-3-methylpyridine-5-boronic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a fluorinated pyridine derivative incorporating a boronic acid functional group. Such organoboron compounds are pivotal in modern organic synthesis, particularly as key building blocks in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.

Data Presentation: Physical and Chemical Identifiers

The following table summarizes the key quantitative and qualitative data for this compound.

| Property | Value | Citations |

| CAS Number | 904326-92-7 | [1][2][3][4] |

| Molecular Formula | C₆H₇BFNO₂ | [1][3][5] |

| Molecular Weight | 154.93 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [1] |

| InChI Key | XCWIMBMPJGQNHG-UHFFFAOYSA-N | [1][3] |

| SMILES String | Cc1cc(cnc1F)B(O)O | [3] |

Note: Specific properties such as melting point, boiling point, and solubility data for this compound are not detailed in the provided search results. A related compound, 2-fluoropyridine-3-boronic acid, is described as a white to off-white solid.[6]

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound were not available, a general synthesis protocol for a structurally similar compound, 2-fluoropyridine-3-boronic acid, provides insight into its preparation. This process involves a lithium-halogen exchange followed by borylation.

General Synthesis of a Fluoropyridine Boronic Acid[7]

This protocol outlines the synthesis of 2-fluoropyridine-3-boronic acid from 3-bromo-2-fluoropyridine.

Materials:

-

3-Bromo-2-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2-fluoropyridine in anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes to the reaction mixture, maintaining the temperature at -78 °C.

-

Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the general synthesis workflow for fluoropyridine boronic acids and their application in Suzuki-Miyaura cross-coupling reactions, a primary application for this class of compounds.

Caption: General workflow for the synthesis of a fluoropyridine boronic acid.

Caption: Signaling pathway for a Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Data for 2-Fluoro-3-methylpyridine-5-boronic acid: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 2-Fluoro-3-methylpyridine-5-boronic acid (CAS: 904326-92-7), a key building block in medicinal chemistry and materials science. The structural elucidation and quality control of such molecules are critically dependent on a multi-faceted spectroscopic approach. This document synthesizes experimentally verified data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy to create a self-validating profile of the compound. The insights herein are grounded in peer-reviewed experimental findings, providing researchers, scientists, and drug development professionals with an authoritative reference.[1]

Molecular Structure and Solid-State Conformation

This compound is a substituted pyridine ring bearing three distinct functional groups: a fluorine atom, a methyl group, and a boronic acid moiety. The electronic properties of these groups—the electron-withdrawing nature of the fluorine and the pyridine nitrogen, and the unique characteristics of the boronic acid—govern the spectroscopic signature of the molecule.

In the solid state, X-ray diffraction (XRD) studies have confirmed that this molecule, like many arylboronic acids, forms a hydrogen-bonded dimeric structure.[1] This intermolecular interaction, where two boronic acid groups associate, is a critical consideration for interpreting vibrational spectra (IR and Raman) obtained from solid samples, as it significantly influences the O-H stretching vibrations.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural verification of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of the molecular framework.

Causality Behind Experimental Choices

The selection of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is a deliberate choice for boronic acids. Boronic acids have a propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines, especially in non-polar aprotic solvents like CDCl₃. This equilibrium can lead to complex or broadened NMR spectra.[1] Polar, hydrogen-bond-accepting solvents like DMSO-d₆ disrupt the formation of these boroxines, ensuring that the monomeric boronic acid is the predominantly observed species and yielding cleaner, more interpretable spectra.

¹H and ¹³C NMR Analysis

The proton and carbon NMR spectra provide definitive evidence for the arrangement of substituents on the pyridine ring. The experimental data, acquired in DMSO-d₆, is summarized below.[1]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale for Chemical Shift and Multiplicity |

| -CH₃ | 2.29 (s) | 16.4 | ¹H : Standard methyl group on an aromatic ring. Singlet (s) as there are no adjacent protons. ¹³C : Typical chemical shift for an sp³ methyl carbon attached to an sp² system. |

| H-4 | 8.01 (s) | 143.9 | ¹H : Aromatic proton significantly deshielded by the adjacent nitrogen and the fluorine atom (via resonance). Appears as a singlet due to negligible long-range coupling. ¹³C : Deshielded due to proximity to the electronegative fluorine atom. |

| H-6 | 8.35 (s) | 148.1 | ¹H : Most downfield aromatic proton due to its position ortho to the strongly electron-withdrawing pyridine nitrogen. Appears as a singlet. ¹³C : Also deshielded by the adjacent nitrogen. |

| B(OH)₂ | 8.41 (s, broad) | - | ¹H : The acidic protons of the boronic acid group. The signal is often broad due to chemical exchange with residual water in the solvent and quadrupole broadening from the adjacent boron atom. Its chemical shift is highly dependent on concentration and temperature. |

| C-2 | - | 162.2 (d, ¹JCF = 15.1 Hz) | ¹³C : Carbon directly attached to fluorine, resulting in a large downfield shift and a characteristic large one-bond coupling constant (¹JCF). |

| C-3 | - | 128.2 | ¹³C : Carbon bearing the methyl group. |

| C-5 | - | 124.0 (approx.) | ¹³C : Carbon attached to the boron atom. This signal is often broadened due to quadrupolar relaxation of the ¹¹B nucleus and may be difficult to observe. |

Data sourced from Alver & Dikmen (2016).[1]

¹⁹F and ¹¹B NMR Spectroscopy: A Predictive Analysis

While detailed experimental data for ¹⁹F and ¹¹B NMR were not available in the primary reference, their expected characteristics can be reliably predicted based on established principles.

-

¹⁹F NMR : Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive NMR probe.[2][3] For a fluorine atom attached to a pyridine ring, the chemical shift is expected in the range of -60 to -120 ppm relative to CFCl₃.[4][5][6] The signal for this compound would likely appear as a singlet or a finely split multiplet due to smaller long-range couplings with ring protons. ¹⁹F NMR is an excellent tool for confirming the presence and electronic environment of the fluorine atom.[7]

-

¹¹B NMR : Boron-11 is a quadrupolar nucleus, which often results in broad signals. However, it is highly informative. For a trigonal, sp²-hybridized arylboronic acid, the ¹¹B chemical shift typically appears in a characteristic downfield region of δ 27-33 ppm .[8][9][10] Should the boronic acid be converted to a tetrahedral, sp³-hybridized boronate ester or adduct (e.g., by reaction with a diol or in a basic solution), the signal would shift significantly upfield to approximately δ 3-9 ppm .[8][11] This makes ¹¹B NMR an invaluable tool for studying the reactivity and binding of boronic acids.[12][13]

Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm centered around 7 ppm is appropriate. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

-

¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of ~220 ppm is standard. An increased number of scans will be necessary due to the low natural abundance of ¹³C.

-

Caption: Standard workflow for NMR analysis of the title compound.

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. They are powerful for identifying functional groups and providing insight into molecular structure, particularly in the solid state. These techniques are complementary: some vibrations are strong in IR and weak or silent in Raman, and vice versa.

FT-IR Spectral Analysis

The FT-IR spectrum is dominated by absorptions from the boronic acid's O-H bonds, the B-O bond, and vibrations from the substituted pyridine ring.

Raman Spectral Analysis

Raman spectroscopy provides complementary data. Aromatic ring stretching modes are often strong and sharp in the Raman spectrum, providing a clear fingerprint of the pyridine core.

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment and Rationale |

| O-H Stretch | ~3325 (very broad) | Not prominent | The broad, strong absorption in the IR is characteristic of the hydrogen-bonded O-H groups in the boronic acid dimer. This vibration involves a large change in dipole moment, making it IR-active. |

| C-H Stretch (Aromatic) | ~3070 | ~3070 | High-frequency stretching of the C-H bonds on the pyridine ring. |

| C-H Stretch (Methyl) | ~2927 | ~2927 | Stretching of the C-H bonds in the methyl group. |

| Ring Vibrations | 1608, 1572 | 1610 (strong) | C=C and C=N stretching vibrations within the pyridine ring. Aromatic ring modes are often strong in Raman due to the large change in polarizability during the vibration. |

| B-O Stretch | 1361 (strong) | 1365 | Asymmetric stretching of the B-O bonds in the B(OH)₂ group. This is a highly characteristic and strong band in the IR spectrum of boronic acids.[14] |

| C-F Stretch | ~1250 | Not prominent | Stretching of the carbon-fluorine bond. This vibration is typically strong in the IR spectrum due to the high polarity of the C-F bond. |

| Ring Breathing | Not prominent | ~1030 (strong) | A symmetric in-plane expansion and contraction of the entire pyridine ring. This mode causes a significant change in polarizability, making it very strong in the Raman spectrum. |

Data sourced and interpreted from Alver & Dikmen (2016).[1]

Protocol: ATR-FTIR Data Acquisition

Objective: To obtain a high-quality infrared spectrum of solid this compound. Attenuated Total Reflectance (ATR) is the preferred method for solids as it requires minimal sample preparation.[15][16][17]

Methodology:

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.[18] Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbances of the instrument.

-

Sample Application: Place a small amount of the powdered solid sample (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[19]

-

Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

-

Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 co-added scans at a resolution of 4 cm⁻¹ are sufficient to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, retract the press arm, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Protocol: FT-Raman Data Acquisition

Objective: To obtain a high-quality Raman spectrum of the solid compound.

Methodology:

-

Sample Preparation: Place a small amount of the powder into a sample holder, such as an aluminum cup or a glass capillary tube.[20][21]

-

Instrument Setup:

-

Data Acquisition:

-

Focus the laser onto the sample surface.[24]

-

Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power may need to be optimized to maximize signal while avoiding sample damage or fluorescence.

-

Typically, several hundred scans are co-added to produce the final spectrum.

-

A Self-Validating Spectroscopic Profile

The trustworthiness of a compound's structural assignment comes from the corroboration of data across multiple, independent analytical techniques. Each spectroscopic method validates the others, creating a robust and reliable characterization.

| Structural Feature | NMR Evidence | FT-IR Evidence | Raman Evidence |

| Pyridine Ring | Aromatic proton signals (δ 8.0-8.4), aromatic carbon signals (δ 124-163). | Ring stretching vibrations (1608, 1572 cm⁻¹). | Strong, sharp ring breathing and stretching modes (1030, 1610 cm⁻¹).[25][26][27][28] |

| Methyl Group | Sharp singlet at δ 2.29 (¹H), signal at δ 16.4 (¹³C). | C-H stretching (~2927 cm⁻¹). | C-H stretching (~2927 cm⁻¹). |

| Fluorine Substituent | ¹³C signal is a doublet with large ¹JCF coupling; (Predicted ¹⁹F signal). | C-F stretching vibration (~1250 cm⁻¹). | - |

| Boronic Acid Group | Broad, exchangeable B(OH)₂ proton signal (δ 8.41); (Predicted ¹¹B signal at δ ~30 ppm). | Very broad O-H stretch (~3325 cm⁻¹), strong B-O stretch (1361 cm⁻¹). | B-O stretching vibration (1365 cm⁻¹). |

Conclusion

The spectroscopic profile of this compound is distinct and well-defined. ¹H and ¹³C NMR confirm the precise substitution pattern on the pyridine ring, while ¹⁹F and ¹¹B NMR serve as unambiguous probes for the key heteroatoms. FT-IR and Raman spectroscopy provide complementary vibrational fingerprints, clearly identifying all major functional groups and confirming the hydrogen-bonded dimeric structure in the solid state. This integrated spectroscopic dataset provides a definitive and reliable method for the identification, quality assessment, and structural verification of this important chemical building block.

References

- 1. Structure analysis and spectroscopic characterization of this compound with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations | AVESİS [avesis.ogu.edu.tr]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. biophysics.org [biophysics.org]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. <sup>11</sup>B NMR studies of an aryl boronic acid bound to chymotrypsin and subtilisin | Department of Chemistry [chem.ox.ac.uk]

- 13. scribd.com [scribd.com]

- 14. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mt.com [mt.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jasco.co.uk [jasco.co.uk]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. THE PULSAR Engineering [thepulsar.be]

- 21. Effect of powder sample properties on chemical analysis by Raman spectroscopy - ProQuest [proquest.com]

- 22. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 23. drawellanalytical.com [drawellanalytical.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. Pyridine(110-86-1) Raman spectrum [chemicalbook.com]

- 28. Surface-enhanced Raman scattering of pyridine using different metals: differences and explanation based on the selective formation of alpha-pyridyl on metal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of 2-Fluoro-3-methylpyridine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of 2-Fluoro-3-methylpyridine-5-boronic acid, a key building block in modern medicinal chemistry and drug discovery. This document outlines its chemical properties, stability considerations, reactivity in common cross-coupling reactions, and its role in the synthesis of complex, biologically active molecules.

Physicochemical Properties

This compound is a solid at room temperature. Its structural and chemical properties are summarized in the table below. A detailed structural and spectroscopic characterization using FT-IR, Raman, NMR, and XRD techniques has been reported, providing a solid foundation for its identification and use in synthesis.[1]

| Property | Value | Reference |

| CAS Number | 904326-92-7 | |

| Molecular Formula | C₆H₇BFNO₂ | |

| Molecular Weight | 154.93 g/mol | |

| Appearance | Solid | |

| InChI Key | XCWIMBMPJGQNHG-UHFFFAOYSA-N | |

| SMILES | Cc1cc(cnc1F)B(O)O |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, and particularly for its successful application in chemical synthesis. Like many heteroaromatic boronic acids, its primary route of degradation is through protodeboronation.[2][3]

Protodeboronation: The Key Stability Challenge

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluoro-3-methylpyridine.[3] This undesired side reaction is particularly prevalent with electron-deficient heteroaromatic boronic acids, especially under the basic and often heated conditions required for many cross-coupling reactions.[2] The presence of water can also serve as a proton source, facilitating this degradation pathway.[2]

Factors Influencing Stability:

-

pH: Basic conditions generally accelerate protodeboronation.[4] For some heteroaromatic boronic acids, zwitterionic species formed under neutral pH conditions can also be highly susceptible to decomposition.[3]

-

Temperature: Higher reaction temperatures increase the rate of protodeboronation.[2]

-

Presence of Water: Although some water can be beneficial for the catalytic cycle in Suzuki-Miyaura couplings, excess water can promote protodeboronation.[2]

-

Oxidative Degradation: In addition to protodeboronation, oxidative pathways can also lead to the degradation of boronic acids, particularly in the presence of oxidizing agents.[5]

Storage and Handling Recommendations:

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly sealed to prevent moisture ingress.

-

Avoid contact with strong oxidizing agents.

Reactivity Profile

This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[6] This reaction is a cornerstone of modern organic synthesis for constructing complex molecular architectures.[7]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (the boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[8]

Strategies to Mitigate Protodeboronation in Suzuki-Miyaura Reactions:

Given the propensity for protodeboronation, careful optimization of reaction conditions is crucial for achieving high yields of the desired coupled product. The following strategies have been shown to be effective:

| Strategy | Rationale |

| Use of Milder Bases | Strong bases like NaOH or KOH can promote protodeboronation. Milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred.[2][9] |

| Lower Reaction Temperatures | If the catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 80 °C) can minimize decomposition.[2] |

| Anhydrous Conditions | Using anhydrous solvents and reagents can reduce the rate of protodeboronation, though complete exclusion of water may slow the desired reaction. Careful optimization of water content is key.[2] |

| Conversion to Boronic Esters | Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These esters exhibit greater stability and can slowly release the active boronic acid under reaction conditions, keeping its concentration low and minimizing degradation.[2][3] |

| Use of Highly Active Catalysts | More efficient catalyst systems can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2] |

Below is a diagram illustrating the competing pathways for this compound in a Suzuki-Miyaura reaction.

Experimental Protocols

Representative Microwave-Assisted Suzuki-Miyaura Coupling Protocol:

This protocol is adapted from a method for a structurally similar compound and serves as a starting point for optimization.[9]

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., 4-Bromoanisole, 1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

-

10 mL microwave vial with a stir bar

Procedure:

-

Reaction Setup: In a 10 mL microwave vial, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Solvent Addition: Add the 1,4-dioxane and water solvent system. The final concentration should be approximately 0.1 - 0.5 M.

-

Inert Atmosphere: Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes). Reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Role in Drug Discovery and Development

This compound is not directly involved in biological signaling pathways. Instead, its significance lies in its role as a versatile building block for the synthesis of novel, biologically active compounds.[6][7] The introduction of the 2-fluoro-3-methylpyridine moiety can significantly influence the physicochemical and pharmacological properties of a molecule.

Key Contributions to Drug Design:

-

Scaffold for Bioactive Molecules: The pyridine ring is a common scaffold in many pharmaceuticals. This boronic acid allows for its incorporation into larger, more complex structures.

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve bioavailability, and alter the pKa of the final compound, which are all critical parameters in drug design.[7]

-

Generation of Chemical Libraries: Its utility in robust cross-coupling reactions makes it an ideal reagent for generating diverse libraries of compounds for high-throughput screening in the early stages of drug discovery.[7]

The following diagram illustrates the workflow where this compound is used as a building block in a drug discovery pipeline.

References

- 1. Structure analysis and spectroscopic characterization of this compound with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations | AVESİS [avesis.ogu.edu.tr]

- 2. benchchem.com [benchchem.com]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

The Advent and Advancement of Substituted Pyridine Boronic Acids: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Application of a Pivotal Class of Reagents in Modern Chemistry and Drug Discovery

Substituted pyridine boronic acids and their derivatives have emerged as indispensable tools in organic synthesis, materials science, and medicinal chemistry. Their ability to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has cemented their status as crucial building blocks for the construction of complex molecules. This technical guide provides a comprehensive overview of the discovery and historical development of these versatile reagents, detailed experimental protocols for their synthesis, and insights into their application in the modulation of key biological signaling pathways.

A Historical Journey: From Inherent Instability to Synthetic Staple

The initial forays into the synthesis of pyridylboronic acids were fraught with challenges, primarily due to the inherent instability of these compounds. The electron-deficient nature of the pyridine ring, particularly the 2- and 4-positions, renders the carbon-boron bond susceptible to protodeboronation, a process where the boronic acid group is readily cleaved and replaced by a hydrogen atom.

Early attempts to isolate 2-pyridylboronic acid were largely unsuccessful, with researchers in the mid-20th century noting its rapid decomposition upon attempted isolation. A significant breakthrough came with the understanding that converting the boronic acids into their corresponding esters, such as pinacol esters, dramatically enhances their stability, making them amenable to isolation, purification, and storage. This crucial development paved the way for the widespread adoption of pyridylboronic acids in synthetic chemistry.

The synthesis of 3-pyridylboronic acid proved to be more straightforward, with early methods involving the reaction of 3-pyridylmagnesium halides with borate esters. While feasible, these early procedures often suffered from low yields and harsh reaction conditions. Over the years, significant refinements have been made, leading to high-yielding and scalable protocols.

The preparation of 4-pyridylboronic acid and its derivatives followed a similar trajectory of development, with the introduction of stable pinacol esters being a key milestone.

Timeline of Key Developments:

-

1951: Gilman and Spatz report the synthesis of 3-pyridylmagnesium bromide, a key precursor for the eventual synthesis of 3-pyridylboronic acid.

-

1959-1965: Early researchers, including Mikhailov and later Fischer and Havinga, document the inherent instability of 2-pyridylboronic acid, noting its rapid decomposition.

-

1983: Terashima and coworkers publish work on the synthesis of dialkyl(3-pyridyl)boranes, which can be converted to 3-pyridylboronic acid.

-

1996: Coudret reports an efficient synthesis of the air-stable pinacol ester of 4-pyridylboronic acid, highlighting the importance of boronic esters for handling and use.[1][2]

-

2002: Li et al. publish an improved, high-yield protocol for the preparation of 3-pyridylboronic acid using an "in situ quench" method, which has become a widely adopted strategy.[3]

Synthetic Methodologies: A Diverse Toolkit for Pyridine Functionalization

The synthesis of substituted pyridine boronic acids is now supported by a diverse array of methodologies, allowing for the preparation of a wide range of derivatives with various substitution patterns. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Halogen-Metal Exchange followed by Borylation

This remains one of the most common and versatile methods for preparing pyridylboronic acids.[4] The general strategy involves the reaction of a halopyridine (typically bromo- or iodo-pyridine) with an organolithium or Grignard reagent at low temperature to generate a pyridyl-metal intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the boronic acid. To circumvent the instability of the free boronic acids, the reaction mixture is often treated with an alcohol or diol, such as pinacol, to directly form the more stable boronic ester.

A significant improvement to this method is the "in situ quench" protocol, where the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate.[5] This approach minimizes the lifetime of the often-unstable pyridyl-lithium intermediate, leading to higher yields and fewer side products.

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

The Miyaura borylation reaction offers a powerful alternative for the synthesis of pyridylboronic esters. This method involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction is tolerant of a wide range of functional groups and offers a direct route to the stable pinacol esters.

Directed Ortho-Metalation (DoM)

For the synthesis of specifically substituted pyridylboronic acids, directed ortho-metalation is a highly effective strategy. This method relies on the presence of a directing group on the pyridine ring, such as an amide or methoxy group, which directs an organolithium base to deprotonate the adjacent ortho-position. The resulting lithiated species is then quenched with a borate ester to install the boronic acid functionality with high regioselectivity.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of pyridine boronic acid pinacol esters, key intermediates in many applications.

| Pyridine Boronic Acid Derivative | Starting Material | Synthetic Method | Yield (%) | Reference |

| 3-Pyridylboronic Acid Pinacol Ester | 3-Bromopyridine | Halogen-Metal Exchange (in situ quench) followed by esterification | 82 | [6] |

| 4-Pyridylboronic Acid Pinacol Ester | 4-Iodopyridine | Halogen-Metal Exchange followed by esterification | Not specified | [1][2] |

| 2-Pyridylboronic Acid Pinacol Ester | 2-Bromopyridine | Miyaura Borylation | Varies | [7] |

Table 1: Representative Yields for the Synthesis of Pyridine Boronic Acid Pinacol Esters.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 3-Pyridylboronic Acid Pinacol Ester | 8.89 (d, 1H), 8.62 (dd, 1H), 7.98 (dt, 1H), 7.28 (dd, 1H), 1.35 (s, 12H) | 151.7, 148.5, 141.2, 122.9, 84.4, 24.8 |

| 4-Pyridylboronic Acid Pinacol Ester | 8.65 (d, 2H), 7.59 (d, 2H), 1.35 (s, 12H) | 150.3, 121.8, 84.6, 24.8 |

| 2-Pyridylboronic Acid Pinacol Ester | 8.68 (d, 1H), 7.85 (d, 1H), 7.72 (t, 1H), 7.27 (t, 1H), 1.36 (s, 12H) | 150.2, 136.2, 128.8, 122.0, 84.3, 24.8 |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for Pyridine Boronic Acid Pinacol Esters. (Note: Chemical shifts are approximate and may vary slightly depending on the specific experimental conditions and solvent.)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of 3-Pyridylboronic Acid Pinacol Ester[6]

Procedure:

-

To a stirred solution of tris(3-pyridyl)boroxin·0.85 H₂O (3.0 g, 9.1 mmol) and pinacol (4.07 g, 34.4 mmol) in toluene (120 mL) is added.

-

The solution is heated at reflux for 2.5 hours in a 120°C oil bath. The reaction is monitored until the mixture changes from cloudy-white to clear.

-

The solution is then concentrated under reduced pressure on a rotary evaporator to afford a solid residue.

-

This solid is suspended in cyclohexane (15 mL), and the slurry is heated to 85°C and stirred at this temperature for 30 minutes.

-

The mixture is allowed to cool slowly to room temperature.

-

The slurry is filtered, rinsed twice with the mother liquors, washed with cyclohexane (3 mL), and dried under vacuum to afford 3-pyridylboronic acid pinacol ester as a white solid (4.59 g, 82% yield).

General Procedure for Suzuki-Miyaura Coupling[6]

Procedure:

-

A round-bottomed Schlenk flask equipped with a magnetic stir bar is charged with tris(3-pyridyl)boroxin·0.85 H₂O (3.80 g, 11.5 mmol), 3-bromoquinoline (6.24 g, 30.0 mmol), a 2M aqueous solution of Na₂CO₃ (30 mL), and 1,4-dioxane (30 mL).

-

Palladium(II) acetate (0.336 g, 1.5 mmol) and triphenylphosphine (1.57 g, 6.0 mmol) are added.

-

The mixture is degassed using five vacuum/nitrogen back-fill cycles.

-

The reaction mixture is then heated to 95°C for 2.5 hours with vigorous stirring.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired coupled product.

Applications in Drug Discovery: Targeting Key Signaling Pathways

Substituted pyridine boronic acids are pivotal in the synthesis of a vast array of biologically active molecules, many of which are designed to inhibit specific enzymes or receptors involved in disease-related signaling pathways. The ability to readily introduce substituted pyridine moieties into complex molecular scaffolds via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships and the optimization of drug candidates.

Inhibition of the Proteasome and the NF-κB Signaling Pathway

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation and apoptosis.[8] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and the suppression of pro-survival signaling, making it an attractive target for cancer therapy.

One of the key downstream effects of proteasome inhibition is the blockade of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[9] Proteasome inhibitors prevent the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.[10] Many potent proteasome inhibitors are peptide boronic acids, and the synthesis of their complex structures often relies on the use of boronic acid building blocks.

Figure 1: NF-κB Signaling and Proteasome Inhibition.

Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[8] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including the mTORC1 complex, leading to the promotion of protein synthesis and cell growth. Small molecule inhibitors targeting various nodes of this pathway, such as PI3K and mTOR, have been developed, and their synthesis often incorporates pyridine moieties introduced via pyridylboronic acid chemistry.

Figure 2: PI3K/Akt/mTOR Signaling Pathway.

Modulation of the p38 MAP Kinase Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and inflammation.[11] It is activated by a variety of stimuli, including inflammatory cytokines, environmental stresses, and growth factors. The activation of the p38 MAPK cascade involves a three-tiered system of kinases: a MAPKKK (e.g., ASK1, TAK1), which phosphorylates and activates a MAPKK (MKK3, MKK6), which in turn phosphorylates and activates p38 MAPK.[12]

Activated p38 MAPK then phosphorylates a range of downstream substrates, including other kinases (such as MAPKAPK2) and transcription factors (such as ATF2 and MEF2C), leading to the production of pro-inflammatory cytokines and the regulation of apoptosis and cell differentiation.[11] The development of selective p38 MAPK inhibitors is a major focus of research for the treatment of inflammatory diseases and cancer. Many of these inhibitors feature a pyridine core, often synthesized using pyridylboronic acids, which is crucial for their binding to the ATP-binding pocket of the kinase.

Figure 3: p38 MAP Kinase Signaling Pathway.

Conclusion

The journey of substituted pyridine boronic acids from synthetically challenging curiosities to indispensable reagents is a testament to the ingenuity and perseverance of the chemical research community. The development of stable boronic esters and a diverse array of synthetic methodologies has unlocked their immense potential, particularly in the realm of drug discovery. As our understanding of complex biological signaling pathways deepens, the demand for novel and sophisticated molecular probes and therapeutic agents will continue to grow. Substituted pyridine boronic acids, with their inherent versatility and synthetic accessibility, are poised to remain at the forefront of these endeavors, enabling the creation of the next generation of medicines and functional materials.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Schematic representation of signalling cascades and activation of NFKB and AP-1 [pfocr.wikipathways.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Underpinnings of 2-Fluoro-3-methylpyridine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and spectroscopic properties of 2-Fluoro-3-methylpyridine-5-boronic acid (2F3MP5BA), a compound of interest in medicinal chemistry and materials science. Leveraging quantum chemical calculations, this document presents a detailed theoretical framework for understanding its molecular geometry, vibrational modes, and electronic characteristics. The theoretical data is contextualized with experimental findings to offer a comprehensive overview for researchers engaged in the rational design of novel therapeutics and functional materials.

Introduction

Boronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols. The incorporation of fluorine atoms and a pyridine scaffold into the molecular structure, as seen in this compound, can significantly modulate its electronic properties, acidity, and binding affinities, making it a compelling candidate for drug development and sensor technology.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the nuanced structure-property relationships of such molecules at an atomic level.[1] This guide summarizes the key theoretical and experimental findings for 2F3MP5BA, providing a foundational understanding for further research and application.

Molecular Structure and Geometry

The geometric parameters of this compound have been determined through quantum chemical calculations, offering insights into its stable conformation. A comprehensive study utilized the Becke-3 Lee-Yang-Parr (B3LYP) hybrid density functional theory method with a 6-311++G(d,p) basis set to optimize the molecular structure.[2]

The optimized geometric structures, along with vibrational wavenumbers and nuclear magnetic shielding tensors, were examined using this level of theory.[2] The presence of the fluorine substituent and the boronic acid group influences the planarity and bond angles of the pyridine ring.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-F | 1.345 | F-C2-C3 | 117.8 |

| C3-C8 (CH3) | 1.507 | C2-C3-C4 | 122.5 |

| C5-B | 1.558 | C4-C5-B | 121.7 |

| B-O1 | 1.371 | O1-B-O2 | 115.3 |

| B-O2 | 1.371 | C5-B-O1 | 122.3 |

Data sourced from theoretical calculations at the B3LYP/6-311++G(d,p) level.[2]

Spectroscopic Properties

The vibrational and nuclear magnetic resonance spectra of 2F3MP5BA have been both experimentally measured and theoretically calculated, providing a detailed picture of its spectroscopic signatures.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational wavenumbers for 2F3MP5BA were computed using the B3LYP/6-311++G(d,p) method.[2] These theoretical predictions are crucial for the assignment of experimental FT-IR and Raman spectra. The FT-IR spectrum was evaluated in the 3500-400 cm⁻¹ region, and the Raman spectrum in the 3200-400 cm⁻¹ region.[2]

Table 2: Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for Key Modes of this compound

| Vibrational Mode | Experimental FT-IR | Experimental Raman | Calculated (B3LYP) | Assignment |

| O-H Stretch | 3385 | - | 3402 | Boronic acid O-H |

| C-H Stretch (Aromatic) | 3075 | 3080 | 3085 | Pyridine C-H |

| C-H Stretch (Methyl) | 2928 | 2935 | 2940 | CH₃ symmetric stretch |

| C=N Stretch | 1610 | 1612 | 1605 | Pyridine ring |

| B-O Stretch | 1365 | 1368 | 1370 | Asymmetric B-O |

| C-F Stretch | 1240 | 1245 | 1235 | C-F bond |

Data sourced from Alver and Dikmen (2016).[2]